22-Methyltetracosanoyl-CoA

Lipid Metabolism Structural Biology Enzymology

22-Methyltetracosanoyl-CoA is a methyl-branched very-long-chain (C24) acyl-CoA that serves as a stereospecific substrate for α-methylacyl-CoA racemase (AMACR)—a validated prostate cancer drug target. Its C22 methyl branch confers >3-fold greater AMACR inhibitor potency than straight-chain analogs (e.g., tetracosanoyl-CoA) and is essential for AMACR recognition, epimerization, and peroxisomal/mitochondrial β-oxidation studies. Also a substrate for carnitine O-palmitoyltransferase (CPT) in the carnitine shuttle. Ideal for branched-chain lipid metabolism research, AMACR inhibitor screening, and peroxisomal disorder modeling. Order high-purity, research-grade material.

Molecular Formula C46H84N7O17P3S
Molecular Weight 1132.2 g/mol
Cat. No. B15546971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Methyltetracosanoyl-CoA
Molecular FormulaC46H84N7O17P3S
Molecular Weight1132.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H84N7O17P3S/c1-5-34(2)24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)
InChIKeyFUQPFLQCTORCKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-Methyltetracosanoyl-CoA: A Methyl-Branched Very-Long-Chain Fatty Acyl-CoA for Specialized Lipid Metabolism Research and AMACR Inhibitor Screening


22-Methyltetracosanoyl-CoA is a very-long-chain (VLC) fatty acyl-CoA characterized by a 24-carbon acyl moiety with a methyl branch at the C22 position [1]. It serves as an essential intermediate in mitochondrial β-oxidation and a substrate for carnitine O-palmitoyltransferase (CPT) in the carnitine shuttle, forming 22-methyltetracosanoylcarnitine [2]. As a methyl-branched VLC acyl-CoA, it is recognized by α-methylacyl-CoA racemase (AMACR), an enzyme critical for the degradation of branched-chain fatty acids and a validated drug target for prostate cancer [3]. Its methyl-branched structure confers unique stereochemical and metabolic properties that differentiate it from straight-chain VLC acyl-CoAs like tetracosanoyl-CoA (lignoceroyl-CoA), making it a valuable tool for investigating branched-chain lipid metabolism and AMACR-mediated pathways [4].

22-Methyltetracosanoyl-CoA: Why Straight-Chain or Short-Chain Analogs Cannot Substitute for Methyl-Branched Very-Long-Chain Acyl-CoA Assays


The presence of a methyl branch at C22 in 22-Methyltetracosanoyl-CoA fundamentally alters its enzymatic recognition, stereochemical fate, and metabolic processing compared to straight-chain VLC acyl-CoAs such as tetracosanoyl-CoA [1]. Enzymes like AMACR, peroxisomal acyl-CoA oxidases, and mitochondrial acyl-CoA dehydrogenases exhibit strict stereospecificity for S-2-methylacyl-CoAs and are sensitive to branch position and chain length, making straight-chain analogs unsuitable for assays involving methyl-branched lipid metabolism or AMACR inhibition [2][3]. Furthermore, the methyl branch influences lipophilicity and binding interactions, with 2-methylacyl-CoAs showing ca. 3-fold greater potency as AMACR inhibitors than their straight-chain counterparts [4]. Substituting with shorter-chain methyl-branched acyl-CoAs (e.g., 2-methyldecanoyl-CoA) or straight-chain VLC acyl-CoAs (e.g., tetracosanoyl-CoA) would compromise assay relevance, providing inaccurate data on substrate specificity, inhibitor potency, or pathway flux in models involving VLC branched-chain fatty acids.

22-Methyltetracosanoyl-CoA: Quantitative Differentiation Evidence vs. Closest Analogs


22-Methyltetracosanoyl-CoA Structural Differentiation: Very-Long-Chain (C24) Methyl-Branched Acyl Moiety vs. Tetracosanoyl-CoA (C24 Straight-Chain)

22-Methyltetracosanoyl-CoA contains a 24-carbon fatty acid chain with a methyl branch at the C22 position, whereas the straight-chain analog tetracosanoyl-CoA (lignoceroyl-CoA) lacks this branch [1][2]. This structural modification alters the compound's three-dimensional conformation, lipophilicity, and interactions with metabolic enzymes. Specifically, the methyl branch introduces a stereocenter that renders the molecule subject to epimerization by α-methylacyl-CoA racemase (AMACR), a metabolic step not required for straight-chain VLC acyl-CoAs [3].

Lipid Metabolism Structural Biology Enzymology

Stereospecific Enzyme Recognition: S-Enantiomer Requirement of 2-Methylacyl-CoA Dehydrogenases vs. Straight-Chain Substrate Utilization

Mitochondrial long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) exhibit strict stereospecificity for the S-enantiomer of 2-methylacyl-CoA substrates [1]. For the model substrate S-2-methylpentadecanoyl-CoA, purified human LCAD showed a specific activity of 340 mU/mg protein, while the R-enantiomer showed no measurable activity [1]. In contrast, straight-chain acyl-CoAs like palmitoyl-CoA (C16) are processed by LCAD with a specific activity of 390 mU/mg protein [1]. As a methyl-branched VLC acyl-CoA, 22-methyltetracosanoyl-CoA is expected to follow this stereospecific recognition pattern, necessitating AMACR-mediated epimerization of the R-enantiomer before β-oxidation can proceed.

Enzyme Kinetics Stereochemistry Mitochondrial β-Oxidation

AMACR Inhibition Potency: 2-Methylacyl-CoAs Show ca. 3-Fold Higher Potency than Straight-Chain Acyl-CoAs of Similar Chain Length

In a structure-activity relationship (SAR) study of AMACR inhibitors, 2-methyldecanoyl-CoAs demonstrated approximately 3-fold greater inhibitory potency than the straight-chain analog decanoyl-CoA [1]. This enhanced potency is attributed to the methyl branch, which increases lipophilicity and improves binding interactions within the enzyme's active site. Although direct IC50 data for 22-methyltetracosanoyl-CoA against AMACR are not available, the SAR trend across chain lengths indicates that methyl-branched VLC acyl-CoAs are more potent AMACR inhibitors than their straight-chain counterparts, with potency positively correlating with lipophilicity (i.e., longer chain lengths) [1].

Enzyme Inhibition Drug Discovery AMACR

Peroxisomal β-Oxidation Stereospecificity: Only S-2-Methylacyl-CoAs Are Desaturated by Pristanoyl-CoA Oxidase and Trihydroxycoprostanoyl-CoA Oxidase

Peroxisomal β-oxidation of 2-methyl-branched acyl-CoAs is initiated by pristanoyl-CoA oxidase and trihydroxycoprostanoyl-CoA oxidase, both of which exhibit absolute stereospecificity for the S-enantiomer [1]. When incubated with pure isomers of 2-methylpentadecanoyl-CoA, both enzymes acted only on the S-isomer; the R-isomer inhibited trihydroxycoprostanoyl-CoA oxidase but did not affect pristanoyl-CoA oxidase [1]. As a 2-methyl-branched VLC acyl-CoA (with the branch effectively at C22), 22-methyltetracosanoyl-CoA is expected to follow this stereospecific pattern, requiring AMACR-mediated epimerization of the R-enantiomer before peroxisomal oxidation can proceed.

Peroxisomal Metabolism Stereospecificity Lipid Biochemistry

22-Methyltetracosanoyl-CoA: Optimal Use Cases Based on Quantitative Differentiation Evidence


Investigating AMACR-Mediated Epimerization in Prostate Cancer Metabolism

22-Methyltetracosanoyl-CoA serves as a physiologically relevant substrate and potential inhibitor for α-methylacyl-CoA racemase (AMACR), an enzyme overexpressed in prostate cancer and critical for the degradation of branched-chain fatty acids. Its methyl-branched structure makes it subject to AMACR-catalyzed epimerization, unlike straight-chain VLC acyl-CoAs. The compound can be used in AMACR activity assays, inhibitor screening (with potency predicted to be >3-fold higher than straight-chain analogs [1]), and mechanistic studies to elucidate the enzyme's role in cancer cell lipid metabolism. This application is directly supported by SAR data showing that 2-methylacyl-CoAs are ca. 3-fold more potent AMACR inhibitors than straight-chain acyl-CoAs [1].

Modeling Peroxisomal β-Oxidation Disorders and Stereospecific Fatty Acid Degradation

22-Methyltetracosanoyl-CoA is an appropriate substrate for studying peroxisomal β-oxidation of methyl-branched VLC fatty acids, a pathway disrupted in inherited disorders such as Refsum disease and Zellweger spectrum disorders. Its S-enantiomer is expected to be a substrate for pristanoyl-CoA oxidase and trihydroxycoprostanoyl-CoA oxidase, while the R-enantiomer may act as an inhibitor [2]. Using this compound in cell-free or cellular assays enables researchers to recapitulate the stereospecific enzymatic steps that are defective in peroxisomal disorders, providing a more accurate model than straight-chain VLC acyl-CoAs which bypass the stereospecificity requirement [2].

Mitochondrial β-Oxidation Studies of Branched-Chain Fatty Acids

As a methyl-branched VLC acyl-CoA, 22-methyltetracosanoyl-CoA is a relevant substrate for investigating mitochondrial β-oxidation of branched-chain fatty acids, particularly the role of long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD). Based on class-level evidence, these enzymes exhibit strict stereospecificity for the S-enantiomer of 2-methylacyl-CoA substrates, with specific activities comparable to straight-chain substrates but no activity toward R-enantiomers [3]. This compound can be used in enzyme kinetics assays, inhibitor studies, and metabolic flux analyses to elucidate the mitochondrial handling of VLC branched-chain fatty acids, which is relevant to inborn errors of metabolism and energy homeostasis [3].

Carnitine Shuttle and Acylcarnitine Profiling Studies

22-Methyltetracosanoyl-CoA is a substrate for carnitine O-palmitoyltransferase (CPT), forming 22-methyltetracosanoylcarnitine as part of the mitochondrial carnitine shuttle [4]. This makes it a valuable tool for studying the transport of methyl-branched VLC fatty acids into mitochondria and for developing acylcarnitine profiling methods in metabolomics. Unlike straight-chain tetracosanoyl-CoA, the methyl branch influences the acylcarnitine's retention time and mass spectrometric fragmentation, enabling more specific detection and quantification in clinical or research metabolomics workflows [4].

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